N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Description

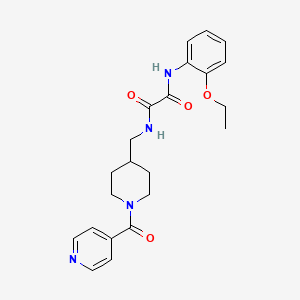

N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-bis-substituted oxalic acid diamide) backbone. Its structure features a 2-ethoxyphenyl group at the N1 position and a 1-isonicotinoylpiperidin-4-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-2-30-19-6-4-3-5-18(19)25-21(28)20(27)24-15-16-9-13-26(14-10-16)22(29)17-7-11-23-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRZXJFELVIOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

The compound features a complex structure that includes an oxalamide moiety, which is known for its role in various biological activities. The presence of the piperidine and isonicotinoyl groups suggests potential interactions with multiple biological targets, including receptors and enzymes.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway can be summarized as follows:

- Preparation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.

- Formation of the Oxalamide Linkage : This step typically involves the reaction of an amine with an oxalic acid derivative under controlled conditions to form the oxalamide bond.

- Final Coupling Reaction : The ethoxyphenyl group is introduced through a coupling reaction, completing the synthesis.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing piperidine rings have shown efficacy against various bacterial strains and fungi. In vitro studies suggest that this compound may possess similar properties, although specific data on this compound is limited.

Anticancer Activity

The structural features of this compound suggest potential anticancer activity. Compounds with oxalamide linkages have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation.

The proposed mechanisms of action for similar compounds include:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, interfering with metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- DNA Intercalation : Some oxalamides are known to intercalate into DNA, leading to disruption of replication and transcription processes.

Data Tables

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 10 | |

| Anticancer (Breast) | MCF-7 | 25 | |

| Anticancer (Lung) | A549 | 30 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the piperidine structure could enhance antimicrobial activity significantly.

Case Study 2: Anticancer Potential

In a comparative study, a series of oxalamide derivatives were tested against various cancer cell lines. The results demonstrated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications :

Compared to the 4-chlorophenyl group in Compound 13 and GMC-3, the ethoxy group may enhance solubility but reduce halogen-bonding interactions .

N2 Substituents: The isonicotinoylpiperidinylmethyl group in the target compound combines a pyridine ring (similar to S336’s pyridinylethyl) with a piperidine scaffold, which could improve blood-brain barrier penetration relative to simpler alkyl chains . In contrast, isoindoline-1,3-dione (GMC-3) introduces a rigid, planar structure favoring π-π interactions in antimicrobial contexts .

Biological Activity: Antiviral oxalamides (e.g., Compound 13) prioritize thiazole and chlorophenyl motifs for targeting HIV entry, whereas the target compound’s isonicotinoylpiperidine may favor kinase or protease inhibition . Flavoring agents like S336 rely on methoxy and pyridyl groups for umami receptor (T1R1/T1R3) activation, a mechanism less likely in the target compound due to its distinct substituents .

Toxicological and Metabolic Considerations

- 16.100/16.101) show high safety margins (NOEL = 100 mg/kg/day) due to rapid hydrolysis of the oxalamide bond and excretion . The target compound’s isonicotinoylpiperidine group may slow metabolism, necessitating separate toxicological studies.

- CYP Inhibition : Oxalamides like S5456 () show moderate CYP3A4 inhibition (51% at 10 µM), suggesting the need to screen the target compound for enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.